molecular formula C17H11NO B579285 (NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine CAS No. 18798-74-8

(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine

Katalognummer: B579285
CAS-Nummer: 18798-74-8
Molekulargewicht: 245.281
InChI-Schlüssel: NPMYDDSLFBIYPN-ZCXUNETKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine is a chemical compound with the molecular formula C₁₇H₁₁NO It is derived from 11H-Benzo[a]fluoren-11-one, a polycyclic aromatic ketone The oxime functional group is characterized by the presence of a nitrogen-oxygen double bond (N=O) attached to a carbon atom

Eigenschaften

CAS-Nummer

18798-74-8

Molekularformel

C17H11NO

Molekulargewicht

245.281

IUPAC-Name

(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine

InChI

InChI=1S/C17H11NO/c19-18-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)17/h1-10,19H/b18-17-

InChI-Schlüssel

NPMYDDSLFBIYPN-ZCXUNETKSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=NO)C4=CC=CC=C34

Synonyme

11H-Benzo[a]fluoren-11-one oxime

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine typically involves the reaction of 11H-Benzo[a]fluoren-11-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

11H-Benzo[a]fluoren-11-one+NH2OHHCl11H-Benzo[a]fluoren-11-one oxime+H2O+HCl\text{11H-Benzo[a]fluoren-11-one} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine} + \text{H}_2\text{O} + \text{HCl} 11H-Benzo[a]fluoren-11-one+NH2​OH⋅HCl→11H-Benzo[a]fluoren-11-one oxime+H2​O+HCl

Industrial Production Methods

While specific industrial production methods for (NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of (NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine involves its interaction with molecular targets through the oxime functional group. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. These interactions can modulate biological pathways and processes, making the compound useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    11H-Benzo[a]fluoren-11-one: The parent compound without the oxime group.

    11H-Benzo[b]fluoren-11-one: A structural isomer with a different arrangement of the aromatic rings.

    1,2-Benzofluorenone: Another structural isomer with a different ring fusion pattern.

Uniqueness

(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential for forming coordination complexes. This makes it valuable in applications where specific interactions with biological or chemical targets are desired.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.